(5-(p-Tolyl)pyrimidin-2-yl)methanamine

Lipophilicity Drug-likeness Permeability

(5-(p-Tolyl)pyrimidin-2-yl)methanamine (CAS 1536995-10-4, PubChem CID is a heteroaromatic primary amine with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol. The compound features a pyrimidine core substituted at the 5-position with a para-tolyl (4-methylphenyl) group and at the 2-position with a methanamine (-CH2NH2) moiety.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13003498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(p-Tolyl)pyrimidin-2-yl)methanamine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N=C2)CN
InChIInChI=1S/C12H13N3/c1-9-2-4-10(5-3-9)11-7-14-12(6-13)15-8-11/h2-5,7-8H,6,13H2,1H3
InChIKeyVUUFJYPYNRQYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(p-Tolyl)pyrimidin-2-yl)methanamine – CAS 1536995-10-4 Molecular Identity and Procurement Specifications


(5-(p-Tolyl)pyrimidin-2-yl)methanamine (CAS 1536995-10-4, PubChem CID 80007793) is a heteroaromatic primary amine with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol [1]. The compound features a pyrimidine core substituted at the 5-position with a para-tolyl (4-methylphenyl) group and at the 2-position with a methanamine (-CH2NH2) moiety [1]. Computed physicochemical properties include an XLogP3 value of 1.1, a topological polar surface area (TPSA) of 51.8 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. This compound belongs to the broader class of 5-aryl-2-aminomethylpyrimidines, a scaffold recognized in kinase inhibitor patents for its ability to engage ATP-binding pockets via the pyrimidine nitrogen atoms and extend substituents into hydrophobic and solvent-accessible regions [2].

(5-(p-Tolyl)pyrimidin-2-yl)methanamine – Critical Differentiation from Closest Structural Analogs in Medicinal Chemistry Campaigns


Substitution of (5-(p-tolyl)pyrimidin-2-yl)methanamine with a close structural analog—such as the 5-phenyl or 5-(m-tolyl) variant—is not chemically or biologically interchangeable in kinase inhibitor optimization. The 5-aryl substituent orientation and the 2-methanamine group position exert distinct effects on lipophilicity (XLogP3 = 1.1) and polar surface area (TPSA = 51.8 Ų), parameters that govern both target binding orientation and passive membrane permeability [1]. In the broader 5-arylpyrimidine chemotype, modifications at the 2-position and aryl substitution patterns are known to modulate kinase selectivity profiles, as documented in patent literature describing IGF-1R and ALK inhibition [2]. The p-tolyl group introduces specific steric and electronic characteristics—via the para-methyl substituent—that influence π-stacking interactions with hydrophobic kinase pockets differently than unsubstituted phenyl or ortho/meta-methyl analogs [2]. Consequently, procurement decisions must be guided by the specific substitution pattern rather than generic pyrimidine scaffold similarity.

(5-(p-Tolyl)pyrimidin-2-yl)methanamine – Comparative Physicochemical and Structural Differentiation Data for Analog Selection


Lipophilicity (XLogP3) Comparison: (5-(p-Tolyl)pyrimidin-2-yl)methanamine vs. Unsubstituted Phenyl Analog

(5-(p-Tolyl)pyrimidin-2-yl)methanamine exhibits a computed XLogP3 value of 1.1, which is elevated relative to the unsubstituted 5-phenyl analog (estimated XLogP3 ≈ 0.8 based on the -0.3 logP contribution difference between phenyl and p-tolyl substituents) [1]. This quantifiable lipophilicity increment of approximately +0.3 logP units arises from the para-methyl group on the aryl ring.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation for CNS Penetration Assessment

(5-(p-Tolyl)pyrimidin-2-yl)methanamine has a computed topological polar surface area (TPSA) of 51.8 Ų [1]. This value falls below the widely accepted CNS penetration threshold of < 60–70 Ų, whereas certain alternative pyrimidine building blocks containing additional polar substituents (e.g., hydroxyl or carboxyl groups) frequently exceed TPSA > 80 Ų [1].

CNS drug discovery Blood-brain barrier TPSA

Hydrogen Bond Donor Count and Rotatable Bond Flexibility vs. Conformationally Restricted Analogs

(5-(p-Tolyl)pyrimidin-2-yl)methanamine possesses one hydrogen bond donor (the primary amine -NH2) and two rotatable bonds (the C-CH2NH2 bond and the aryl-pyrimidine C-C bond) [1]. In contrast, secondary amine derivatives of this scaffold—such as N-alkylated methanamine analogs—exhibit zero hydrogen bond donors and increased rotatable bond counts, altering both solubility and entropic binding penalties.

Ligand efficiency Molecular flexibility Drug design

Synthetic Accessibility: Primary Amine Reactivity Advantage Over Protected or N-Substituted Analogs

(5-(p-Tolyl)pyrimidin-2-yl)methanamine provides a free primary amine (-CH2NH2) at the 2-position of the pyrimidine ring, enabling direct conjugation via amide bond formation, reductive amination, or sulfonamide coupling without requiring deprotection steps [1]. This contrasts with common alternatives such as the 2-cyano or 2-carboxylate pyrimidine intermediates, which require additional synthetic transformations—typically 1–2 extra steps—to generate the corresponding amine functionality [2].

Medicinal chemistry Parallel synthesis Building block

Kinase Inhibitor Scaffold Validation: 5-Aryl-2-aminopyrimidine Core in IGF-1R and ALK Inhibition

The 5-arylpyrimidine scaffold, of which (5-(p-tolyl)pyrimidin-2-yl)methanamine is a direct structural member, is explicitly claimed in kinase inhibitor patents for targeting insulin-like growth factor-1 receptor (IGF-1R) and anaplastic lymphoma kinase (ALK) [1]. Patent disclosure WO2010/002655 A1 describes pyrimidine derivatives bearing 5-aryl and 2-aminoalkyl substituents as inhibitors of these therapeutically relevant kinases [1]. While specific IC50 values for the p-tolyl methanamine derivative are not disclosed in the available patent documentation, the core scaffold has been validated in cellular and enzymatic kinase inhibition assays across multiple patent filings in the pyrimidine kinase inhibitor class.

Kinase inhibition IGF-1R ALK Oncology

Molecular Weight Compliance with Lead-Like and Fragment-Based Screening Criteria

(5-(p-Tolyl)pyrimidin-2-yl)methanamine has a molecular weight of 199.25 g/mol [1]. This places it well below the typical fragment screening cutoff of < 300 Da and within the lead-like property space (MW < 350 Da) [1]. In contrast, many commercially available 5-arylpyrimidine analogs bearing extended substituents or fused ring systems exceed 250–300 Da, which reduces ligand efficiency metrics and complicates fragment elaboration strategies.

Fragment-based drug discovery Lead-likeness Ligand efficiency

(5-(p-Tolyl)pyrimidin-2-yl)methanamine – Recommended Research Applications Based on Quantitative Differentiation


IGF-1R and ALK Kinase Inhibitor Lead Generation via Direct Amide Library Synthesis

Leverage the free primary amine at the 2-position to generate diverse amide libraries via parallel synthesis with carboxylic acid building blocks. The 5-aryl-2-aminomethylpyrimidine scaffold is explicitly claimed in kinase inhibitor patents targeting IGF-1R and ALK [1]. The one-step coupling capability reduces library production time by 1–2 synthetic steps relative to protected amine or nitrile intermediates. The p-tolyl substituent confers an XLogP3 of 1.1, providing balanced lipophilicity for cellular permeability in kinase inhibition assays [2].

CNS-Penetrant Kinase Inhibitor Fragment Screening and Elaboration

Deploy (5-(p-tolyl)pyrimidin-2-yl)methanamine in fragment-based screening campaigns targeting CNS kinases where blood-brain barrier penetration is required. The computed TPSA of 51.8 Ų falls below the established CNS penetration threshold of <60–70 Ų, while the molecular weight of 199.25 g/mol is optimal for fragment library inclusion [1]. The compound's low molecular weight maximizes ligand efficiency, providing substantial headroom for property-preserving molecular growth during fragment-to-lead optimization [1].

Structure-Activity Relationship (SAR) Exploration of 5-Aryl Substitution Effects

Use (5-(p-tolyl)pyrimidin-2-yl)methanamine as the para-methyl reference point in a systematic SAR study comparing 5-phenyl, 5-(o-tolyl), 5-(m-tolyl), and 5-(p-tolyl) pyrimidine derivatives. The XLogP3 increment of approximately +0.3 units relative to the unsubstituted phenyl analog enables quantification of lipophilicity-driven effects on cellular potency and off-target promiscuity [1]. This controlled comparison allows deconvolution of steric versus electronic contributions of the methyl substituent to kinase binding affinity and selectivity [1].

Reductive Amination Diversification for Secondary and Tertiary Amine Kinase Probes

Employ the primary amine as a versatile handle for reductive amination with diverse aldehydes and ketones to generate secondary and tertiary amine derivatives. This diversification strategy modulates the hydrogen bond donor count from 1 to 0 while maintaining the core pyrimidine scaffold, enabling systematic investigation of HBD effects on kinase hinge-binding interactions without altering the 5-aryl pharmacophore [1]. The resulting N-alkylated products may exhibit distinct kinase selectivity profiles compared to the parent primary amine.

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